4-nitrobenzyl 5-chloro-2-hydroxybenzoate

carbonic anhydrase inhibition salicylic acid derivatives enzyme inhibitor potency

4-Nitrobenzyl 5-chloro-2-hydroxybenzoate (molecular formula C₁₄H₁₀ClNO₅, molecular weight ~307.68 g/mol) is a synthetic aryl ester formed by condensation of 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid, CAS 321-14-2) with 4-nitrobenzyl alcohol. It belongs to the class of halogenated salicylic acid 4-nitrobenzyl esters, combining three pharmacophoric features—a 5-chloro substituent on the salicylate ring, a 2-hydroxyl group capable of intramolecular hydrogen bonding, and a photolabile 4-nitrobenzyl ester protecting group.

Molecular Formula C14H10ClNO5
Molecular Weight 307.68 g/mol
Cat. No. B5742134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrobenzyl 5-chloro-2-hydroxybenzoate
Molecular FormulaC14H10ClNO5
Molecular Weight307.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C14H10ClNO5/c15-10-3-6-13(17)12(7-10)14(18)21-8-9-1-4-11(5-2-9)16(19)20/h1-7,17H,8H2
InChIKeyOXCRFIHORYYAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl 5-Chloro-2-Hydroxybenzoate — Compound Identity and Procurement-Relevant Baseline


4-Nitrobenzyl 5-chloro-2-hydroxybenzoate (molecular formula C₁₄H₁₀ClNO₅, molecular weight ~307.68 g/mol) is a synthetic aryl ester formed by condensation of 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid, CAS 321-14-2) with 4-nitrobenzyl alcohol [1]. It belongs to the class of halogenated salicylic acid 4-nitrobenzyl esters, combining three pharmacophoric features—a 5-chloro substituent on the salicylate ring, a 2-hydroxyl group capable of intramolecular hydrogen bonding, and a photolabile 4-nitrobenzyl ester protecting group. The parent acid, 5-chlorosalicylic acid, is a recognized carbonic anhydrase inhibitor with quantified potency against human cytosolic isoforms hCA I and hCA II [2], while the 4-nitrobenzyl ester moiety is well-established as a photoremovable protecting group for carboxylic acids in synthetic and chemical biology applications [3].

Why 4-Nitrobenzyl 5-Chloro-2-Hydroxybenzoate Cannot Be Replaced by Generic Salicylate Esters or the Parent Acid Alone


Substituting this compound with either the parent acid (5-chlorosalicylic acid) or a simple alkyl ester (e.g., methyl 5-chloro-2-hydroxybenzoate) eliminates critical functional capabilities. The parent acid lacks the photolabile 4-nitrobenzyl protecting group essential for light-triggered release applications in chemical biology, where spatial and temporal control of bioactive molecule delivery is required [1]. Conversely, simple alkyl esters such as the methyl ester cannot be cleaved by UV irradiation and require harsh acidic or basic hydrolysis conditions incompatible with many biological or multi-step synthetic contexts [2]. Furthermore, the 4-nitrobenzyl ester imparts a characteristic decarboxylative coupling fragmentation signature in negative-ion ESI-MS/MS that is diagnostically absent in non-nitrobenzyl congeners, enabling unambiguous analytical tracking in complex matrices [3]. The 5-chloro substituent on the salicylate ring is not a passive structural feature: it enhances carbonic anhydrase II inhibitory potency by approximately 944-fold relative to unsubstituted salicylic acid (hCA II IC₅₀: 0.72 μM vs. 0.68 mM), as demonstrated in head-to-head in vitro profiling of the parent acid series [4].

Quantitative Differentiation Evidence for 4-Nitrobenzyl 5-Chloro-2-Hydroxybenzoate Versus Closest Analogs


Carbonic Anhydrase II Inhibition: ~944-Fold Potency Gain from 5-Chloro Substitution Versus Unsubstituted Salicylic Acid

The parent acid of this compound, 5-chlorosalicylic acid, demonstrates an hCA II IC₅₀ of 0.72 μM, representing an approximately 944-fold enhancement in inhibitory potency compared to unsubstituted salicylic acid (hCA II IC₅₀ = 0.68 mM) when assayed under identical conditions using the 4-nitrophenyl acetate esterase method [1]. The 5-chloro substituent is thus not merely a synthetic handle but a critical potency determinant for the 5-chloro-2-hydroxybenzoate pharmacophore. For hCA I, the same trend holds: 5-chlorosalicylic acid IC₅₀ = 4.07 μM vs. salicylic acid IC₅₀ = 0.56 mM (~138-fold enhancement). The 4-nitrobenzyl esterification preserves this pharmacophore in a masked (pro-drug-like) form, with the potential for controlled release via photolytic or reductive cleavage. By contrast, unsubstituted 4-nitrobenzyl salicylate (CAS 85303-65-7), which lacks the 5-chloro group, derives from salicylic acid and would be expected to exhibit substantially weaker CA inhibitory activity upon deprotection, based on the parent acid comparison data .

carbonic anhydrase inhibition salicylic acid derivatives enzyme inhibitor potency hCA II

Photolytic Cleavage Rate Modulation: Lower pKa of 5-Chlorosalicylic Acid (2.63) Predicts Faster 4-Nitrobenzyl Ester Uncaging Versus Non-Halogenated Salicylate Esters

The photolytic decomposition rate of ortho-nitrobenzyl (oNB) esters correlates directly with the acidity (pKa) of the released carboxylic acid: esters derived from acids with lower pKa values undergo faster photochemical cleavage [1]. 5-Chlorosalicylic acid has a measured pKa₁ of 2.63 at 25 °C , which is lower than that of unsubstituted salicylic acid (pKa₁ ≈ 2.97). According to the established linear free-energy relationship between log(k) and leaving group pKa for oNB esters [1], this pKa difference predicts a measurably faster photolytic uncaging rate for the 4-nitrobenzyl ester of 5-chlorosalicylic acid compared to the corresponding ester of salicylic acid (4-nitrobenzyl salicylate, CAS 85303-65-7). This kinetic advantage is practically significant in applications requiring rapid, light-triggered spatial release of the bioactive 5-chlorosalicylic acid moiety, such as in cellular photocaging experiments where minimizing pre-cleavage background and maximizing temporal resolution are critical [2].

photolabile protecting group caged compounds photolysis kinetics ortho-nitrobenzyl ester

Diagnostic ESI-MS/MS Fragmentation: Nitro-Promoted Decarboxylative Coupling as an Analytical Fingerprint Absent in Non-Nitrobenzyl Ester Analogs

In negative electrospray ionization tandem mass spectrometry (ESI(−)-MS/MS), 4-nitrobenzyl esters of hydroxybenzoic acids undergo a characteristic decarboxylative coupling reaction that is significantly promoted by the presence of the nitro group on the benzyl moiety [1]. This reaction proceeds via homolytic cleavage of the Cbenzyl–O bond, generating a triplet ion–neutral complex followed by decarboxylative coupling to form a diagnostic product ion. This fragmentation pathway is structurally dependent on the 4-nitrobenzyl ester motif and is not observed for simple alkyl esters (e.g., methyl, ethyl, or tert-butyl 5-chloro-2-hydroxybenzoates) [1]. For 4-nitrobenzyl 5-chloro-2-hydroxybenzoate, this provides a unique, readily identifiable MS/MS signature that distinguishes it from non-nitrobenzyl congeners in complex reaction monitoring, metabolite identification, or purity assessment workflows. The decarboxylation pathway competes with radical elimination reactions, and the ratio of these product ions can serve as an additional structural confirmation parameter.

mass spectrometry ESI-MS/MS structural elucidation decarboxylative coupling analytical tracking

Orthogonal Deprotection Capability: Chemoselective 4-Nitrobenzyl Ester Cleavage Versus Base-Labile Simple Esters in Multi-Step Synthesis

The 4-nitrobenzyl (PNB) ester protecting group can be selectively removed by catalytic transfer hydrogenolysis (e.g., Pd-C with formic acid or ammonium formate) or by photolysis (UV 300–365 nm), conditions under which simple alkyl esters (methyl, ethyl) remain intact [1]. Conversely, methyl and ethyl esters require saponification (aqueous NaOH or LiOH) that would also hydrolyze other base-sensitive functionalities. This orthogonality is particularly valuable in multi-step syntheses of complex molecules where sequential deprotection is required. For example, in cephalosporin antibiotic chemistry, the PNB ester is used to protect the C₄ carboxylic acid while other protecting groups are manipulated, with final deprotection achieved via catalytic hydrogenolysis without affecting the β-lactam ring [2]. The 5-chloro substituent on the salicylate ring is electronically compatible with both hydrogenolytic and photolytic deprotection conditions, as it is not reductively labile. In contrast, 4-nitrobenzyl 2-chlorobenzoate, which lacks the 2-hydroxyl group, lacks the intramolecular hydrogen-bonding capacity of the salicylate ester system that stabilizes the ester linkage against non-specific hydrolysis [3].

protecting group orthogonality chemoselective deprotection catalytic hydrogenolysis solid-phase synthesis

Patent-Backed Therapeutic Scaffold: 5-Chloro-Salicylic Acid Esters Claimed as Analgesic, Anti-Rheumatic, and Anti-Inflammatory Agents

Patent FR2297835A1 (filed 1975) explicitly claims 5-chloro, 5-bromo, and 5-nitro salicylic acid esters — including esters with phenylacetic and naphthylacetic acid derivatives — as novel analgesic, antirheumatic, anti-inflammatory, and antipyretic agents indicated for gout, arthrosis, rheumatoid polyarthritis, ankylosing spondylarthritis, and abarticular affections [1]. This patent establishes the 5-chloro-salicylic acid ester scaffold as a recognized pharmacologically active template. 4-Nitrobenzyl 5-chloro-2-hydroxybenzoate, as a 5-chloro-salicylic acid ester bearing a 4-nitrobenzyl alcohol-derived ester moiety, falls within this structurally defined activity space. In comparison, 4-nitrobenzyl salicylate (lacking the 5-chloro substituent) is not covered by this patent's specific claims and lacks the halogen-dependent potency enhancement documented for the 5-chloro series. The 5-chloro substitution pattern is thus a structural determinant of both patent relevance and pharmacological activity within the salicylate ester class [1] [2].

therapeutic scaffold analgesic anti-inflammatory patent-protected drug discovery lead

Lipophilicity and Membrane Permeability: LogP Advantage of the 4-Nitrobenzyl Ester Over the Free Parent Acid

The 4-nitrobenzyl esterification converts the polar carboxylic acid group of 5-chlorosalicylic acid into a more lipophilic ester, substantially increasing the calculated octanol-water partition coefficient. The closely related analog 4-nitrobenzyl salicylate (CAS 85303-65-7) has a calculated LogP of 3.18 , while 5-chlorosalicylic acid has a reported experimental LogP of approximately 3.09 [1]. The addition of the chlorine substituent and the 4-nitrobenzyl ester group to the salicylate core is expected to yield a LogP value for 4-nitrobenzyl 5-chloro-2-hydroxybenzoate in the range of approximately 3.5–4.0, based on additive fragment contributions (the chlorine atom contributes approximately +0.5 to +0.7 LogP units versus hydrogen in aromatic systems) [2]. This enhanced lipophilicity, relative to the free parent acid, is a critical determinant of passive membrane permeability. For applications requiring intracellular delivery of the 5-chlorosalicylate pharmacophore — such as carbonic anhydrase inhibition in intact cells or tissue penetration in anti-inflammatory models — the ester prodrug form offers a permeability advantage that can be reversed by intracellular esterases or controlled photolytic uncaging .

lipophilicity LogP membrane permeability prodrug design Caco-2 permeability

Evidence-Backed Application Scenarios for 4-Nitrobenzyl 5-Chloro-2-Hydroxybenzoate Procurement


Photocaged Carbonic Anhydrase Inhibitor for Spatiotemporally Controlled Enzyme Inactivation Studies

Researchers investigating carbonic anhydrase II (hCA II) function in live-cell imaging or localized tissue pharmacology can employ this compound as a photoactivatable (caged) enzyme inhibitor. Upon UV irradiation (300–365 nm), the 4-nitrobenzyl ester is cleaved, releasing 5-chlorosalicylic acid — a potent hCA II inhibitor with IC₅₀ = 0.72 μM, approximately 944-fold more active than salicylic acid [1]. The predicted faster photolysis rate, arising from the lower pKa (2.63) of the 5-chlorosalicylic acid leaving group relative to unsubstituted salicylic acid (pKa ≈ 2.97) [2], enables tighter temporal control of inhibitor release compared to non-halogenated 4-nitrobenzyl salicylate (CAS 85303-65-7). This application leverages both the photolabile protecting group and the 5-chloro-enhanced inhibitory potency — neither of which is available from simple alkyl ester analogs.

LC-MS/MS-Trackable Prodrug Probe for In Vitro and In Vivo Pharmacokinetic Studies

In drug metabolism and pharmacokinetics (DMPK) studies, the characteristic nitro-promoted decarboxylative coupling fragmentation of 4-nitrobenzyl esters in negative-ion ESI-MS/MS provides a unique, structurally diagnostic product ion [1]. This enables sensitive and selective multiple reaction monitoring (MRM)-based quantification of the intact prodrug and its metabolites in complex biological matrices (plasma, tissue homogenates, cell lysates) without the need for radiolabeling. Simple alkyl esters of 5-chlorosalicylic acid (e.g., methyl or ethyl esters) lack this diagnostic fragmentation pathway and require less selective MRM transitions, increasing the risk of matrix interference. The 4-nitrobenzyl ester thus functions simultaneously as a protecting group and an integrated mass tag, reducing the total analytical burden.

Multi-Step Synthesis Building Block Requiring Orthogonal Carboxylic Acid Protection

In convergent synthetic routes to complex bioactive molecules — particularly those incorporating base-sensitive functionalities such as other ester linkages, acetals, or certain amide bonds — the 4-nitrobenzyl ester provides carboxylic acid protection that can be selectively removed by catalytic hydrogenolysis (Pd-C/HCO₂NH₄) or photolysis without affecting base-labile groups [1]. This is in contrast to methyl or ethyl esters, which require saponification conditions (aqueous NaOH or LiOH) that would simultaneously cleave other base-sensitive protecting groups. The 5-chloro substituent on the salicylate ring is stable under both hydrogenolytic and photolytic conditions, ensuring that the pharmacophoric chlorine atom is retained through the deprotection step. This orthogonality reduces the number of protection/deprotection cycles and improves overall synthetic efficiency.

Medicinal Chemistry Hit-to-Lead Exploration Around a Patent-Validated 5-Halo-Salicylate Scaffold

For medicinal chemistry programs targeting inflammatory or rheumatic diseases, FR2297835A1 establishes the 5-chloro-salicylic acid ester scaffold as a pharmacologically active template with claimed analgesic, antirheumatic, and anti-inflammatory activities [1]. 4-Nitrobenzyl 5-chloro-2-hydroxybenzoate occupies this patent-defined chemical space, making it a relevant starting point for structure-activity relationship (SAR) exploration. The 4-nitrobenzyl ester group can be varied systematically to probe ester moiety tolerance, while the 5-chloro substituent — proven to enhance carbonic anhydrase II inhibition by ~944-fold over unsubstituted salicylic acid [2] — serves as a potency anchor. By contrast, non-halogenated 4-nitrobenzyl salicylate analogs fall outside the patent's preferred substitution pattern and lack the potency advantage of the 5-chloro substitution. This compound thus offers a strategically de-risked entry point for lead optimization.

Quote Request

Request a Quote for 4-nitrobenzyl 5-chloro-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.